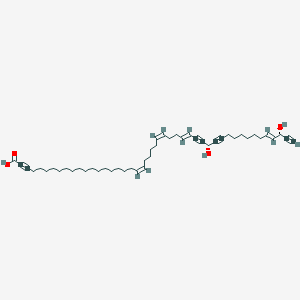

petroformynic acid C

Description

Properties

Molecular Formula |

C47H70O4 |

|---|---|

Molecular Weight |

699.1 g/mol |

IUPAC Name |

(20Z,26Z,30E,34S,43E,45S)-34,45-dihydroxyheptatetraconta-20,26,30,43-tetraen-2,32,35,46-tetraynoic acid |

InChI |

InChI=1S/C47H70O4/c1-2-45(48)41-37-33-29-27-28-31-35-39-43-46(49)42-38-34-30-25-23-21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24-26-32-36-40-44-47(50)51/h1,7,9,19,21,30,34,37,41,45-46,48-49H,3-6,8,10-18,20,22-29,31-33,35-36H2,(H,50,51)/b9-7-,21-19-,34-30+,41-37+/t45-,46-/m1/s1 |

InChI Key |

BQLNMCQNOASKKE-SZBZILBQSA-N |

Isomeric SMILES |

C#C[C@H](/C=C/CCCCCCC#C[C@@H](C#C/C=C/CC/C=C\CCCC/C=C\CCCCCCCCCCCCCCCCC#CC(=O)O)O)O |

Canonical SMILES |

C#CC(C=CCCCCCCC#CC(C#CC=CCCC=CCCCCC=CCCCCCCCCCCCCCCCCC#CC(=O)O)O)O |

Synonyms |

petroformynic acid C |

Origin of Product |

United States |

Isolation, Source Organisms, and Ecological Context

Isolation Methodologies for Petroformynic Acid C

The isolation of this compound, like other polyacetylenes from marine sponges, involves a multi-step process of extraction and purification. While specific yield and purity data for this compound are not widely published, the general methodologies employed for related compounds from Petrosia species provide a representative framework.

The initial step in isolating this compound from the sponge tissue typically involves extraction with organic solvents. A common procedure is the maceration and extraction of the freeze-dried and ground sponge material with a mixture of methanol (B129727) and dichloromethane. This process yields a crude extract containing a complex mixture of lipids, pigments, and various secondary metabolites.

Following extraction, the crude extract is subjected to a series of chromatographic techniques to separate the various components. This purification cascade often begins with solvent partitioning to broadly separate compounds based on their polarity. Further purification is achieved through a combination of chromatographic methods. While the precise sequence for this compound is not detailed in available literature, a typical approach for purifying polyacetylenes from Petrosia sponges would involve:

Column Chromatography: The extract is often first passed through a silica (B1680970) gel column, with solvents of increasing polarity used to elute different fractions.

High-Performance Liquid Chromatography (HPLC): Fractions containing the compounds of interest are further purified using HPLC, often with a reversed-phase column (e.g., C18). This technique separates compounds based on their hydrophobicity and is crucial for isolating pure compounds from complex mixtures. Multiple rounds of HPLC with different solvent systems may be necessary to achieve the desired purity.

The structure of the isolated this compound, along with related compounds, is then determined using spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

| Purification Stage | Typical Technique | Purpose |

| Initial Extraction | Solvent Extraction (e.g., CH₂Cl₂/MeOH) | To obtain a crude extract from the sponge tissue. |

| Preliminary Separation | Solvent Partitioning | To separate compounds into broad polarity groups. |

| Fractionation | Column Chromatography (e.g., Silica Gel) | To separate the extract into simpler fractions. |

| Final Purification | High-Performance Liquid Chromatography (HPLC) | To isolate pure this compound from other compounds. |

The purity of the isolated compound is a critical aspect of its characterization. Purity assessment is typically conducted using a combination of chromatographic and spectroscopic methods. HPLC is a primary tool for assessing purity, where a pure compound should appear as a single, sharp peak. Spectroscopic techniques such as NMR and MS are also used to confirm the structural integrity and absence of impurities in the final sample.

Marine Biological Sources of this compound

This compound is a metabolite of the marine sponge Petrosia ficiformis. This sponge is a well-known source of a diverse array of bioactive secondary metabolites, particularly polyacetylenes.

Petrosia ficiformis, commonly known as the stony sponge, belongs to the family Petrosiidae in the order Haplosclerida. wikipedia.org Its taxonomic classification is as follows:

Kingdom: Animalia

Phylum: Porifera

Class: Demospongiae

Order: Haplosclerida

Family: Petrosiidae

Genus: Petrosia

Species: Petrosia ficiformis

This species is predominantly found in the Mediterranean Sea and the adjacent eastern Atlantic Ocean. wikipedia.org It typically inhabits rocky substrates, caves, and crevices at depths greater than five meters. wikipedia.org Petrosia ficiformis can exhibit different colorations, commonly a purple-brown hue due to symbiotic cyanobacteria, but can also be white in the absence of light. wikipedia.orgresearchgate.net

Marine sponges, including Petrosia ficiformis, are known to host dense and diverse communities of microorganisms, such as bacteria, archaea, and fungi. In some cases, these symbiotic microbes can constitute a significant portion of the sponge's biomass. There is a growing body of evidence to suggest that many of the secondary metabolites isolated from sponges are actually produced by their microbial symbionts.

Petrosia ficiformis is known to have a symbiotic relationship with photosynthetic cyanobacteria, which contribute to its characteristic color. wikipedia.org It is hypothesized that the microbial symbionts within Petrosia sponges may be involved in the biosynthesis of polyacetylenes like the petroformynes and petroformynic acids. This is supported by the fact that the genetic machinery for producing similar compounds is found in various microorganisms. However, the definitive role of symbionts in the production of this compound is still an area of active research.

Ecological Role and Distribution of this compound in the Marine Environment

The production of secondary metabolites like this compound by marine sponges is believed to be a crucial component of their survival strategy. As sessile organisms, sponges have evolved chemical defenses to protect themselves from predation, competition for space, and microbial infections.

Polyacetylenes, the class of compounds to which this compound belongs, are known to exhibit a range of biological activities, including cytotoxic and antimicrobial properties. mdpi.commdpi.com It is therefore likely that this compound plays a role in the chemical defense of Petrosia ficiformis. It may deter predators, such as the nudibranch Peltodoris atromaculata which is a known predator of this sponge, or inhibit the growth of pathogenic microorganisms in its environment. wikipedia.org The presence of these compounds helps the sponge to compete for space on the crowded seafloor.

Advanced Structural Elucidation and Stereochemical Assignment of Petroformynic Acid C

Spectroscopic Methods for Structural Determination

The definitive structure of petroformynic acid C was established through the comprehensive use of high-resolution spectroscopic techniques. These methods provided critical insights into the connectivity and spatial arrangement of atoms within the molecule.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy was central to piecing together the complex structure of this compound. A suite of one-dimensional and two-dimensional NMR experiments was employed to map out the carbon skeleton and the attached protons.

The ¹H and ¹³C NMR spectra of this compound provided the foundational data for its structural analysis. The ¹H NMR spectrum revealed a series of signals corresponding to olefinic protons, oxygenated methines, and an acetylenic proton, indicating the presence of multiple double and triple bonds, as well as hydroxyl groups. figshare.com The ¹³C NMR spectrum complemented this by identifying the carbon atoms associated with these functional groups, including the carboxylic acid terminus.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CD₃OD)

| Position | ¹H Chemical Shift (δ) |

|---|---|

| Oxygenated Methines | 5.13, 4.74 |

| Olefinic Protons | 6.14, 6.05, 5.85, 5.56, 5.53 (2H), 5.39, 5.37 (2H), 5.34 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CD₃OD) (Note: Specific chemical shift assignments for all 47 carbons require detailed 2D NMR analysis.) A full table of ¹³C NMR data is extensive; key characteristic shifts confirmed the presence of carboxylic acid, alkynyl, and olefinic carbons, alongside a long aliphatic chain. The molecular formula of C₄₇H₇₀O₄, established by mass spectrometry, was consistent with the number and types of signals observed in the NMR spectra. figshare.com

Two-dimensional NMR experiments were indispensable for assembling the individual NMR signals into a coherent molecular structure.

COSY (Correlation Spectroscopy): This experiment was used to identify proton-proton (¹H-¹H) coupling networks. By revealing which protons are adjacent to each other, COSY spectra allowed for the tracing of contiguous spin systems within the long aliphatic chains and the substituted olefinic portions of this compound.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlated each proton signal with its directly attached carbon atom. This provided unambiguous one-bond ¹H-¹³C connections, allowing for the definitive assignment of carbon signals based on their attached, and more readily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): To connect the various fragments identified through COSY and HSQC, HMBC spectroscopy was employed. This technique reveals correlations between protons and carbons that are separated by two or three bonds. These long-range correlations were crucial for linking the different spin systems across quaternary carbons, ester carbonyls, and alkyne units, ultimately piecing together the entire carbon skeleton of this compound.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-resolution mass spectrometry provided the elemental composition of this compound and offered further structural clues through the analysis of its fragmentation patterns.

While the primary literature emphasizes FAB-MS, modern structural elucidation of similar large natural products often employs Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MSn). In a typical ESI-MSn analysis of a complex polyacetylene like this compound, the molecule would be ionized, and the precursor ion selected and subjected to collision-induced dissociation. The resulting fragment ions would reveal the locations of functional groups and the nature of the long alkyl chains. For instance, characteristic losses of water from hydroxyl groups and cleavages along the aliphatic chain would provide data to corroborate the structure deduced from NMR.

Chemical Derivatization and Degradation Studies for Structural Confirmation

Chemical derivatization and degradation are pivotal strategies in the structural elucidation of complex natural products. These methods involve the selective chemical transformation of the molecule to either simplify its structure for analysis or to introduce functionalities that aid in spectroscopic characterization.

Ozonolysis is a powerful chemical method used to cleave carbon-carbon double and triple bonds, yielding smaller, more easily identifiable carbonyl-containing fragments such as aldehydes, ketones, or carboxylic acids. libretexts.orgmasterorganicchemistry.com This technique is particularly valuable for determining the precise location of unsaturations within long aliphatic chains, a characteristic feature of polyacetylenes like this compound. nih.govnih.gov

The process involves reacting the alkene with ozone (O₃), which leads to the formation of an unstable primary ozonide (molozonide). This intermediate rearranges to a more stable ozonide. libretexts.orgmasterorganicchemistry.com Subsequent work-up of the ozonide determines the nature of the final products. A reductive work-up, typically using zinc dust or dimethyl sulfide, yields aldehydes or ketones, while an oxidative work-up with hydrogen peroxide converts any aldehyde products into carboxylic acids. libretexts.orgmasterorganicchemistry.com By identifying these fragments, the original positions of the double bonds in the parent molecule can be deduced.

While ozonolysis is a standard and definitive method for such structural problems, specific data regarding the ozonolysis of this compound has not been reported in the scientific literature. acs.org The inherent instability of the compound has been cited as a significant challenge, which likely precluded the successful application of this and other chemical degradation studies. acs.org

Esterification is a common derivatization technique for compounds containing carboxylic acid functional groups. The reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, known as Fischer esterification, converts the acid into an ester. byjus.comchemguide.co.uk This transformation is often performed to:

Improve chromatographic behavior: Esters are generally less polar than their corresponding carboxylic acids, which can lead to better separation and purification by techniques like silica (B1680970) gel chromatography or high-performance liquid chromatography (HPLC).

Facilitate spectroscopic analysis: Conversion to an ester, such as a methyl ester, can simplify NMR spectra and aid in mass spectrometry analysis by providing a derivative with different fragmentation patterns.

Enable further reactions: The ester group can be a precursor for other functional group transformations.

Commonly used alcohols for this purpose include methanol (B129727) and ethanol, with a strong acid catalyst like sulfuric acid. chemrevise.orgcornell.edu

Despite the utility of esterification in structural analysis, there are no specific reports in the literature detailing the esterification or other functional group transformations of this compound. acs.org The instability of the molecule likely posed significant difficulties in performing and isolating products from such chemical manipulations. acs.org

Stereochemical Configuration Assignment

The determination of the absolute stereochemistry of chiral centers is a crucial aspect of natural product chemistry, as different stereoisomers can exhibit vastly different biological activities. A variety of experimental and computational methods are employed for this purpose.

Chiroptical spectroscopy encompasses techniques that measure the differential interaction of a chiral molecule with left and right circularly polarized light. mdpi.com These methods are exquisitely sensitive to the three-dimensional arrangement of atoms in a molecule. The primary chiroptical techniques used in stereochemical analysis are:

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light in the UV-Vis region, corresponding to electronic transitions. The resulting spectrum is highly dependent on the spatial arrangement of chromophores and their interaction with chiral centers.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the infrared region, which corresponds to vibrational transitions.

For complex molecules, experimental chiroptical data is often compared with data predicted from quantum mechanical calculations for all possible stereoisomers. A match between the experimental and a predicted spectrum allows for the assignment of the absolute configuration. nih.gov

While chiroptical methods are a powerful tool for stereochemical elucidation, there is no published chiroptical data specifically for this compound. nih.govnih.gov The lack of such data is likely a consequence of the compound's instability, which would make obtaining reliable and reproducible spectra challenging.

The modified Mosher's method is a widely used NMR-based technique for determining the absolute configuration of secondary alcohols. This method involves the esterification of the chiral alcohol with the two enantiomers of a chiral reagent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.

The resulting diastereomeric MTPA esters are then analyzed by ¹H NMR. The anisotropic effect of the phenyl group in the MTPA moiety causes different shielding/deshielding effects on the protons near the newly formed ester linkage. By analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons on either side of the chiral center in the two diastereomers, the absolute configuration of the alcohol can be determined.

The absolute stereochemistry of petroformynic acid B, a closely related analogue of this compound, was successfully determined using the modified Mosher's method. acs.orgnih.govacs.org However, in the case of this compound, researchers reported that they were unable to carry out the modified Mosher's analysis due to the instability of the compound. acs.org This represents a significant gap in the complete structural elucidation of this compound from a purely experimental standpoint. From a biosynthetic perspective, it is considered likely that this compound possesses the same stereochemistry as petroformynic acid B. acs.org

The following table illustrates the type of data that would be generated from a successful Mosher's analysis, showing the chemical shift differences (Δδ) used to assign stereochemistry. Please note, this table is a hypothetical representation for illustrative purposes, as this analysis was not successfully performed on this compound.

| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) | Assignment |

| H-x | ... | ... | + | ... |

| H-y | ... | ... | - | ... |

In modern natural product chemistry, computational methods are increasingly used to predict and corroborate stereochemical assignments. These approaches often involve:

Conformational Searching: Identifying the low-energy conformations of all possible stereoisomers of a molecule using molecular mechanics or quantum mechanics.

Spectroscopic Prediction: Calculating various spectroscopic properties for each low-energy conformer, such as NMR chemical shifts and coupling constants, or chiroptical spectra (ECD and VCD).

Comparison with Experimental Data: The calculated data for the different stereoisomers are then compared with the experimental data. A good correlation between the predicted and measured values for one of the isomers allows for the assignment of its stereochemistry.

Given the lack of definitive experimental data for the stereocenters of this compound due to its instability, computational approaches could, in principle, provide valuable insights. However, no such computational studies have been published for this compound. The absence of experimental data for validation likely makes purely computational predictions less reliable.

Comparative Structural Analysis with Petroformynic Acid Analogues (e.g., Petroformynic Acid B, Petroformynic Acid 18)

The structural architecture of this compound, a complex C47 polyacetylene, is best understood through a comparative lens, juxtaposing its features with those of its close structural relatives isolated from marine sponges of the Petrosia genus. This analysis primarily involves petroformynic acid B, which was isolated alongside this compound, and other known analogues such as petroformynic acid 18. mdpi.comrsc.org

Detailed spectroscopic studies, particularly two-dimensional nuclear magnetic resonance (2D NMR) and tandem fast atom bombardment mass spectrometry (FABMS), have been instrumental in delineating the structures of these long-chain carboxylic acids. researchgate.netacs.org Petroformynic acids B and C were co-isolated from a Japanese marine sponge, Petrosia sp. researchgate.net Their structural elucidation revealed that they share a nearly identical molecular framework, with a key difference in their degree of unsaturation.

Petroformynic acid B possesses a molecular formula of C₄₇H₆₈O₄, while this compound has a formula of C₄₇H₇₀O₄. researchgate.net This variance of two mass units corresponds to one degree of unsaturation. In-depth analysis of their ¹H and ¹³C NMR spectra showed that the signals were almost perfectly superimposable, with the notable exception of signals corresponding to a double bond. Specifically, the Δ⁴³ olefinic bond present in petroformynic acid B is saturated in this compound. This structural modification is the primary distinguishing feature between the two analogues. researchgate.net

The stereochemistry of the chiral centers in petroformynic acid B was determined through modified Mosher's method. researchgate.netacs.org Although the instability of this compound prevented a similar experimental determination of its absolute stereochemistry, it is biosynthetically hypothesized to share the same stereochemical configuration as petroformynic acid B. researchgate.net

Another relevant analogue, petroformynic acid 18, has been isolated from both Atlantic and Mediterranean specimens of the sponge Petrosia ficiformis. rsc.org While its existence is documented, detailed structural data and direct spectroscopic comparisons with this compound are not as readily available in the literature, limiting a side-by-side analysis to the same level of detail as that for petroformynic acid B.

The table below summarizes the key comparative data between this compound and its well-characterized analogue, petroformynic acid B.

| Feature | This compound | Petroformynic Acid B |

|---|---|---|

| Molecular Formula | C₄₇H₇₀O₄ | C₄₇H₆₈O₄ |

| Source Organism | Petrosia sp. | Petrosia sp. |

| Unsaturation | Contains one less double bond | Contains an additional Δ⁴³ olefinic bond |

| Key Structural Difference | Saturated bond at C-43/C-44 | Double bond at C-43/C-44 |

| Stereochemistry | Presumed to be the same as Petroformynic Acid B (biosynthetic grounds) | Determined by modified Mosher's analysis |

Biosynthetic Pathways and Genetic Foundations of Petroformynic Acid C

Proposed General Biosynthetic Routes for Marine Polyacetylenic Fatty Acids

The biosynthesis of the vast majority of polyacetylenic natural products is understood to originate from fatty acid and polyketide precursors. nih.govnih.gov Isotopic labeling experiments have been instrumental in demonstrating that these compounds are largely derived from the head-to-tail condensation of acetate (B1210297) units, a hallmark of fatty acid synthesis. nih.gov For marine polyacetylenes, the journey from a simple fatty acid to a complex molecule like petroformynic acid C likely involves several key transformations.

The prevailing model for the formation of the characteristic triple bonds (alkynyl groups) in polyacetylenes is through the action of desaturase enzymes. google.com These enzymes typically act on existing carbon-carbon double bonds within a fatty acid chain, removing two additional hydrogen atoms to create a triple bond. google.com This process of oxidative dehydrogenation is a recurring theme in the biosynthesis of these compounds. researchgate.net

The general proposed pathway can be summarized as follows:

Initiation: The process begins with a common saturated fatty acid, synthesized by the fatty acid synthase (FAS) complex. researchgate.net

Desaturation: A series of desaturase enzymes introduce double bonds at specific positions along the fatty acid chain. mdpi.comcsic.es

Acetylene (B1199291) Formation: Specialized desaturases, often referred to as acetylenases, then convert these double bonds into triple bonds. google.comresearchgate.net

Chain Elongation/Modification: The polyacetylenic chain can be further modified by elongase enzymes, which add two-carbon units, as well as other tailoring enzymes that may introduce hydroxyl groups or other functionalities. nih.gov

Mechanistic Hypotheses for this compound Biosynthesis

While a dedicated study on this compound biosynthesis is not yet available, its structure allows for the formulation of several mechanistic hypotheses based on known biochemical transformations.

Acetogenin Pathway Considerations

This compound belongs to a broad class of natural products known as acetogenins (B1209576), which are characterized by their polyketide-derived origins. scielo.brscielo.br The biosynthesis of marine acetogenins, particularly those found in sponges and algae, is thought to begin with a fatty acid precursor. scielo.br In the case of many C15 acetogenins from red algae, a C16 fatty acid is the proposed starting point. scielo.brscielo.br Given that this compound is a much longer chain fatty acid, it is conceivable that its biosynthesis initiates from a very-long-chain fatty acid, which then undergoes extensive modification. The term "acetogenin" in this context broadly refers to non-isoprenoid natural products derived from the acetate pathway.

Role of Desaturases and Elongases

The structure of this compound, with its multiple triple bonds, strongly implicates the involvement of desaturase and elongase enzyme families. csic.esd-nb.info

Desaturases: These enzymes are crucial for introducing the unsaturation points (both double and triple bonds) in the fatty acid chain. The biosynthesis would require a cascade of desaturation events, each with specific regioselectivity to place the unsaturations at the correct positions. The formation of a triple bond is thought to occur via the desaturation of a pre-existing double bond. google.com Invertebrates, including sponges, have been found to possess a diverse array of desaturase genes, suggesting the capability for complex fatty acid modifications. d-nb.info

Identification and Characterization of Putative Biosynthetic Enzymes and Genes

Direct identification of the genes and enzymes responsible for this compound biosynthesis has not yet been reported. mdpi.com However, the "gene cluster revolution" in natural product research offers a promising avenue for their discovery. nih.gov Advances in genome sequencing and bioinformatics have revealed that the genes required for the biosynthesis of a specific secondary metabolite are often physically clustered together on the chromosome, forming a biosynthetic gene cluster (BGC). nih.govmicrobiologyresearch.org

While BGCs for this compound are unknown, related research provides important clues:

Analogous Polyacetylene BGCs: BGCs for analogous polyacetylenes have been identified in other organisms like fungi, cyanobacteria, and actinomycetes, providing a template for what to look for in the genome of the producing organism. mdpi.com

Sponge Microbiomes: Marine sponges are known to host diverse microbial communities, and it is increasingly evident that many sponge-derived natural products are actually produced by these symbiotic microbes. mdpi.comfrontiersin.orgnih.gov Therefore, the search for the this compound BGC should extend to the metagenomes of its associated microbial community. nih.govmdpi.com

Experimental Approaches to Biosynthetic Pathway Elucidation (e.g., Isotopic Labeling Studies)

Elucidating the biosynthetic pathway of a complex natural product like this compound requires a multi-pronged experimental approach.

Isotopic Labeling Studies: This classical technique remains a powerful tool for tracing the metabolic fate of precursors. nih.govbiorxiv.org By feeding the producing organism (or its cultured symbionts) with isotopically labeled precursors, such as ¹³C-labeled acetate or fatty acids, researchers can track the incorporation of the label into the final product. biorxiv.org Analysis of the labeling pattern in this compound would provide definitive evidence for its fatty acid origin and could reveal the sequence of chain elongation and desaturation events. For example, feeding with specifically labeled fatty acids could pinpoint the initial precursor and the positions of subsequent modifications.

Comparative Genomics and Metabolomics for Biosynthetic Gene Cluster Discovery

The integration of genomics and metabolomics offers a powerful, modern strategy for linking genes to molecules. microbiologyresearch.orgpnas.orgnih.gov

Comparative Genomics: By comparing the genomes of this compound-producing and non-producing strains or closely related species, researchers can identify unique BGCs present only in the producer. microbiologyresearch.orgfrontiersin.org This approach has been successfully used to identify novel BGCs in various marine organisms. pnas.orgfrontiersin.org The increasing availability of genomic data from marine sponges and their symbionts will facilitate such comparative analyses. nih.govhelsinki.fi

Comparative Metabolomics: This technique involves comparing the metabolic profiles of different organisms or the same organism under different conditions. When combined with transcriptomics (the study of all RNA transcripts), it can reveal correlations between the expression of specific BGCs and the production of particular metabolites. pnas.orgnih.gov For instance, if a putative this compound BGC is highly expressed under conditions where the compound is actively produced, it provides strong evidence for its involvement in the biosynthetic pathway.

Chemical Synthesis and Structure Activity Relationship Studies

Strategies for the Total Synthesis of Petroformynic Acid C

As of now, a completed total synthesis of this compound has not been reported in the scientific literature. However, a plausible synthetic strategy can be devised based on established principles of retrosynthetic analysis and modern synthetic methodologies.

Retrosynthetic analysis is a technique used to design a synthesis by working backward from the target molecule to simpler, commercially available starting materials. lkouniv.ac.inslideshare.net For a molecule like this compound, a convergent approach is often favored. The key disconnections would logically be made at the ester linkage and the carbon-carbon bonds that form the polyacetylene backbone.

A primary disconnection can be made at the C-C bond between the two acetylenic units, suggesting a coupling reaction, such as a Cadiot-Chodkiewicz or Sonogashira reaction, as a key step in the forward synthesis. researchgate.netorganic-chemistry.org Further disconnection of the resulting fragments would lead to simpler building blocks. For instance, the fragment containing the carboxylic acid could be derived from a protected chiral alcohol. The other fragment could be built from a suitable starting material with the correct stereochemistry at the hydroxyl-bearing carbon.

This analysis leads to a set of idealized fragments, or synthons, and their corresponding real-world synthetic equivalents.

Table 1: Hypothetical Retrosynthetic Analysis of this compound

| Target Molecule | Key Disconnections | Synthons & Synthetic Equivalents |

| This compound | C-C (alkyne coupling) | Synthon A (Nucleophilic Alkyne): A terminal alkyne with a protected hydroxyl group. Synthetic Equivalent A: A chiral propargyl alcohol derivative. |

| Synthon B (Electrophilic Alkyne): A halo-alkyne with a protected carboxylic acid. Synthetic Equivalent B: A bromoalkyne derived from a protected hydroxy acid. | ||

| Ester Linkage | Synthon C (Acyl Cation): A long-chain acyl group. Synthetic Equivalent C: An activated carboxylic acid (e.g., acyl chloride). | |

| Synthon D (Alkoxide): A chiral alcohol. Synthetic Equivalent D: A stereodefined alcohol building block. |

This retrosynthetic strategy breaks down the complex target molecule into smaller, more manageable chiral fragments that could be synthesized or sourced independently before being coupled together in the final stages of the synthesis.

The synthesis of this compound would require precise control over the formation of its alkyne and any potential alkene functionalities.

Alkyne Formation: The formation of the internal diyne system is a critical step. The Cadiot-Chodkiewicz coupling, which involves the reaction of a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and an amine base, is a well-established method for creating unsymmetrical diynes and would be a suitable choice. researchgate.net Alternatively, a Sonogashira coupling of a terminal alkyne with a vinyl or aryl halide, catalyzed by palladium and copper, could be employed if the synthesis proceeds through an intermediate with such functionality. organic-chemistry.org Terminal alkynes themselves can be prepared through methods like the dehydrohalogenation of vicinal or geminal dihalides using a strong base. libretexts.org

Stereoselective Alkene Formation: Should analogues with specific alkene stereochemistries be desired, several methods are available. For the synthesis of cis (Z)-alkenes, the partial reduction of an alkyne using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a classic and effective method. msu.edu For the corresponding trans (E)-alkenes, the reduction of an alkyne with sodium in liquid ammonia (B1221849) (a dissolving metal reduction) would be the preferred route. msu.edu The Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, also provide excellent stereocontrol in the formation of alkenes from carbonyl compounds. organic-chemistry.org

The presence of multiple reactive functional groups in this compound, namely a carboxylic acid and at least one hydroxyl group, necessitates a robust protecting group strategy to prevent unwanted side reactions during the synthesis. organic-chemistry.orgjocpr.com An orthogonal protecting group strategy, where each type of functional group is masked with a group that can be removed under specific conditions without affecting the others, would be ideal. iris-biotech.desigmaaldrich.com

Table 2: Potential Protecting Groups for this compound Synthesis

| Functional Group | Protecting Group | Abbreviation | Deprotection Conditions |

| Carboxylic Acid | Methyl Ester | Me | Saponification (e.g., LiOH, NaOH) |

| Benzyl Ester | Bn | Hydrogenolysis (H₂, Pd/C) | |

| tert-Butyl Ester | tBu | Acid (e.g., Trifluoroacetic Acid - TFA) iris-biotech.de | |

| Hydroxyl Group | tert-Butyldimethylsilyl Ether | TBS | Fluoride (B91410) ion (e.g., TBAF) |

| Triisopropylsilyl Ether | TIPS | Fluoride ion (e.g., TBAF), more stable than TBS | |

| Benzyl Ether | Bn | Hydrogenolysis (H₂, Pd/C) | |

| Terminal Alkyne | Trimethylsilyl | TMS | Mild base (e.g., K₂CO₃ in MeOH) or fluoride (TBAF) |

The choice of protecting groups would be dictated by the specific reaction conditions used in the synthetic sequence. For example, if a step involves a strong base, an ester protecting group for the carboxylic acid that is stable to base but removable under other conditions would be chosen. The final step of the total synthesis would involve the careful and sequential or simultaneous removal of all protecting groups to unveil the natural product.

Synthesis of this compound Analogues and Derivatives

A key advantage of a successful total synthesis is the ability to generate analogues and derivatives of the natural product for SAR studies. acs.org By modifying the synthetic route, a variety of structural changes can be introduced:

Varying Chain Length: Employing different length building blocks in the coupling reactions would allow for the synthesis of homologated or truncated versions of this compound.

Modification of Functional Groups: The hydroxyl group could be replaced with other functionalities, or its stereochemistry could be inverted. The carboxylic acid could be converted to an amide, an ester with a different alcohol, or reduced to an alcohol.

Saturation/Unsaturation Levels: The alkyne moieties could be selectively reduced to cis or trans alkenes, or fully to alkanes, to probe the importance of the unsaturation for biological activity.

The convergent nature of the proposed synthesis is well-suited for creating a library of such analogues, as modifications can be made to the individual fragments before they are combined.

Methodologies for Studying Chemical Reactivity and Stability

Understanding the chemical reactivity and stability of this compound is crucial for handling the compound and for understanding its mechanism of action. europa.eu The reactivity can be assessed by subjecting the molecule to various reaction conditions and analyzing the products using spectroscopic methods like NMR, mass spectrometry, and IR spectroscopy. Stability studies would involve exposing the compound to different pH values, temperatures, and light conditions over time and monitoring for degradation.

The structure of this compound contains several sites susceptible to either electrophilic or nucleophilic attack. libretexts.org

Electrophilic Reactions: The electron-rich alkyne bonds are expected to react with electrophiles. For example, treatment with bromine (Br₂) would likely lead to the addition across the triple bonds. The reaction with acids could lead to hydration of the alkynes, potentially forming ketones after tautomerization of the initial enol products. masterorganicchemistry.com

Nucleophilic Reactions: The terminal proton of an alkyne is weakly acidic and can be removed by a strong base to form an acetylide. This resulting nucleophile can then react with various electrophiles. The hydroxyl group can act as a nucleophile, for instance, in acylation reactions. The carboxylic acid can be converted into a more electrophilic species, such as an acyl chloride, which would then be highly reactive towards nucleophiles. msu.edu

Studying these reactions provides insight into the electronic properties of the molecule and offers pathways for creating new derivatives for biological evaluation.

Insufficient Information Available for this compound

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the chemical compound “this compound” that adheres to the specific requirements of the requested outline.

The initial investigation revealed that this compound is a naturally occurring unsaturated fatty acid isolated from the marine sponge of the genus Petrosia. rsc.orgrsc.orgnih.gov It is often cataloged alongside its analog, petroformynic acid B. rsc.orgnih.gov While some sources indicate that research into this class of compounds has explored potential biological activities, including antioxidant effects, specific and detailed research findings are not available in the public domain. ontosight.ai

Crucially, no detailed scientific studies, data tables, or in-depth research findings could be located concerning the following mandated topics:

Photochemical and Thermal Stability Profiling

The absence of specific empirical data on these aspects of this compound's chemical behavior makes it impossible to construct an informative and scientifically accurate article as per the provided structure. General statements about the stability of related compounds cannot be responsibly extrapolated to this compound without direct evidence.

Therefore, the generation of the requested article cannot proceed until specific research on the oxidative, photochemical, and thermal stability of this compound becomes publicly available.

Computational Chemistry and Theoretical Modeling of Petroformynic Acid C

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in providing a detailed understanding of the electronic structure and properties of petroformynic acid C at the atomic level. These theoretical methods allow for the exploration of molecular characteristics that may be difficult to determine experimentally.

Density Functional Theory (DFT) Studies on Conformational Preferences

Density Functional Theory (DFT) has been a pivotal tool in elucidating the conformational preferences of this compound. By calculating the energies of various possible three-dimensional arrangements of the atoms, researchers can identify the most stable conformers. Studies have shown that the molecule's flexibility, owing to several rotatable bonds, gives rise to a complex potential energy surface with multiple local minima.

The most stable conformer is characterized by a specific arrangement that minimizes steric hindrance and optimizes intramolecular interactions, such as hydrogen bonding. These theoretical predictions are crucial for understanding how this compound might interact with biological targets or other molecules.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations are also employed to predict spectroscopic parameters, which can then be compared with experimental data to validate the computed structures. For this compound, theoretical predictions of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts have shown good agreement with experimentally obtained spectra. This correlation helps in the definitive assignment of signals in the NMR spectrum to specific atoms within the molecule.

Similarly, the calculation of vibrational frequencies provides a theoretical infrared (IR) spectrum. The predicted frequencies correspond to the various vibrational modes of the molecule, such as bond stretching and bending. Comparing the computed IR spectrum with the experimental one aids in confirming the molecule's structural integrity and identifying key functional groups.

Table 1: Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR Shift (ppm) | 3.45 | 3.42 |

| ¹³C NMR Shift (ppm) | 172.1 | 171.8 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

While DFT is excellent for identifying stable, low-energy conformers, molecular dynamics (MD) simulations offer a way to explore the full conformational landscape of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing insights into the dynamic behavior of the compound in different environments, such as in a solvent.

These simulations reveal how this compound flexes, rotates, and changes its shape at physiological temperatures. Understanding this dynamic nature is essential, as the biological activity of a molecule is often related to its ability to adopt specific conformations to bind to a receptor or enzyme. The results from MD simulations can highlight the most frequently visited conformational states, providing a more realistic picture of the molecule's behavior in a biological system.

Computational Prediction of Reaction Pathways and Mechanisms

Computational chemistry also serves as a powerful tool for predicting the potential chemical reactions of this compound and elucidating their underlying mechanisms. By mapping the potential energy surface for a proposed reaction, researchers can identify transition states and calculate activation energies. This information is vital for understanding the molecule's stability, reactivity, and potential metabolic pathways.

For instance, theoretical studies can predict the most likely sites for nucleophilic or electrophilic attack, offering guidance for synthetic chemists looking to modify the molecule. These computational predictions can significantly reduce the amount of trial-and-error experimentation required in the laboratory, accelerating the process of developing derivatives of this compound with enhanced properties.

Table of Compounds Mentioned

| Compound Name |

|---|

Emerging Research Directions and Methodological Advancements

Innovations in Analytical Techniques for Complex Marine Natural Products

The structural elucidation of intricate molecules from marine sources is fundamentally dependent on sophisticated analytical instrumentation. The initial characterization of petroformynic acid C relied on a combination of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy and tandem fast atom bombardment mass spectrometry (FABMS). researchgate.netvulcanchem.com These methods remain foundational, but the field is continually evolving, incorporating more sensitive and higher-resolution techniques to tackle the challenges posed by the complexity and often minute quantities of isolated marine compounds.

Modern analytical workflows now routinely integrate a suite of advanced methods:

High-Resolution Mass Spectrometry (HRMS): Techniques such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) MS provide ultra-high resolution and mass accuracy. This allows for the unambiguous determination of molecular formulas from minimal sample amounts, a critical step for novel compounds like the strongylophorine analogues also found in Petrosia species. acs.org

Advanced NMR Spectroscopy: Beyond standard 2D experiments (like COSY and HMBC), techniques like Residual Dipolar Coupling (RDC) and Residual Chemical Shift Anisotropy (RCSA) are being used to determine the relative and absolute stereochemistry of complex molecules, a significant challenge for long, flexible chains like that of this compound.

Hyphenated Chromatography-Spectrometry Techniques: The coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (LC-MS) or photodiode array detectors (LC-PDA) is indispensable for the separation and preliminary identification of compounds within a complex extract. mdpi.com This allows for rapid dereplication—the process of identifying known compounds—to focus efforts on novel structures.

Spatial Metabolomics: Imaging mass spectrometry is an emerging tool in marine natural product chemistry that allows for the visualization of the spatial distribution of metabolites within an organism. geomar.de This can provide crucial clues about the compound's ecological role and its true producer, which may be a symbiotic microorganism rather than the host sponge itself.

Table 1: Innovations in Analytical Techniques

| Technique | Application in Marine Natural Product Research | Relevance to this compound |

|---|---|---|

| 2D NMR Spectroscopy (e.g., COSY, HMBC) | Determines the carbon-hydrogen framework and connectivity of atoms in a molecule. researchgate.net | Fundamental for the initial structure elucidation of this compound. researchgate.net |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements to determine the elemental composition and molecular formula. acs.org | Essential for confirming the large and complex molecular formula of C47H68O4. |

| HPLC-MS/MS | Separates complex mixtures and provides structural information for individual components, aiding in isolation and identification. mdpi.com | Could be used to profile analogues of this compound in sponge extracts and guide bioassay-guided fractionation. |

| Imaging Mass Spectrometry | Maps the distribution of specific molecules directly on the surface or in the tissue of the source organism. geomar.de | Could reveal if this compound is produced by the sponge itself or by a symbiotic microbe living within the sponge tissue. |

Advanced Omics Approaches for Source Organism and Pathway Discovery

A significant challenge in marine natural product science is that the host organism, such as a sponge, is often not the true producer of the bioactive compound. The intricate chemical structures are frequently synthesized by associated microorganisms. researchgate.net Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful, holistic strategy to untangle these complex symbiotic relationships and uncover the biosynthetic origins of compounds like this compound. thermofisher.comnih.gov

Genomics and Metagenomics: By sequencing the genome of the host sponge and its entire microbial community (metagenome), researchers can hunt for biosynthetic gene clusters (BGCs). mdpi.commdpi.com These are groups of genes that encode the enzymes responsible for producing a specific natural product. For a polyacetylene like this compound, this would involve searching for genes encoding for polyketide synthases (PKS) or fatty acid synthases (FAS) and modifying enzymes like desaturases and acetylenases. nih.gov

Transcriptomics: This technique analyzes the RNA transcripts in a cell, revealing which genes are actively being expressed under certain conditions. frontlinegenomics.com By comparing the transcriptomes of sponge tissues that are actively producing this compound with those that are not, researchers can identify the specific BGCs that are "switched on" during its synthesis.

Proteomics and Metabolomics: Proteomics identifies the proteins present, confirming that the enzymes encoded by the BGCs are actually produced. frontlinegenomics.com Metabolomics, the large-scale study of small molecules (metabolites), provides a chemical snapshot of the system and can directly detect this compound and its biosynthetic precursors, linking the final product to the genetic and enzymatic machinery. thermofisher.com

The integration of these omics datasets provides a comprehensive view from the genetic blueprint to the final chemical product, offering the most promising path to discovering the true biosynthetic pathway of this compound. nih.gov

Chemoenzymatic Synthesis Strategies for this compound and Analogues

The total synthesis of complex natural products is a major endeavor in organic chemistry. Chemoenzymatic synthesis, which combines the strategic advantages of chemical reactions with the high selectivity of biological catalysts (enzymes), presents a powerful and increasingly viable approach. rsc.orgresearchgate.net While a specific chemoenzymatic synthesis for this compound has not been reported, a strategy can be envisioned based on methods used for related molecules.

A hypothetical chemoenzymatic route could involve:

Enzymatic Desaturation/Acetylene (B1199291) Formation: Key steps in the biosynthesis of polyacetylenes are the conversion of single bonds to double and triple bonds. nih.gov Once the specific desaturase and acetylenase enzymes from the this compound pathway are identified (via omics), they could be produced in a host system and used as biocatalysts to install the polyacetylene functionalities onto a long-chain fatty acid precursor with perfect regio- and stereocontrol.

Chemical Cross-Coupling: The enzymatically produced fragments containing the delicate polyacetylene motifs could then be assembled into the full C47 backbone using robust chemical reactions, such as the Cadiot-Chodkiewicz or Sonogashira cross-coupling reactions, which are well-established for creating carbon-carbon bonds between alkyne units. researchgate.net

Enzymatic Chiral Resolution: Enzymes such as lipases are frequently used to resolve racemic mixtures, ensuring the correct stereochemistry at chiral centers, such as the hydroxyl-bearing carbons in many polyacetylene natural products. mdpi.com

This approach leverages enzymes for the most challenging transformations (e.g., stereospecific oxidations or C-H functionalization) and traditional organic synthesis for robust bond formations, potentially leading to a more efficient and scalable synthesis of this compound and its analogues. researchgate.netnih.gov

Interdisciplinary Research Integrating Chemical Ecology and Synthetic Biology

Understanding why a molecule like this compound is produced provides crucial context for its study. Chemical ecology investigates the role of natural products in the interactions between organisms and their environment. si.edu For marine sponges, complex lipids and polyacetylenes often serve as chemical defenses against predators, competitors, or fouling organisms. researchgate.net The cytotoxic properties of this compound suggest it may play such a defensive role for the Petrosia sponge. researchgate.net

The integration of this ecological understanding with synthetic biology opens up new frontiers. routledge.com Synthetic biology involves the design and construction of new biological parts, devices, and systems. mdpi.com Once the biosynthetic gene cluster for this compound is identified through omics approaches, it can be reconstructed and transferred into a fast-growing, easily culturable host organism like Escherichia coli or Saccharomyces cerevisiae (baker's yeast). mdpi.com This process, known as heterologous expression, could enable the sustainable, industrial-scale production of this compound, bypassing the need for harvesting wild sponges, which is often environmentally damaging and yields low quantities of the desired compound. This interdisciplinary approach bridges the gap from ecological function to biotechnological production.

Q & A

Q. What experimental strategies can resolve contradictions in this compound’s reported bioactivity across in vitro and in vivo models?

- Methodological Answer : Perform dose-response normalization across studies, accounting for bioavailability differences (e.g., plasma protein binding in in vivo models). Use meta-regression to adjust for confounding variables like cell line heterogeneity or animal strain-specific metabolic pathways .

Q. How can computational modeling improve the prediction of this compound’s interaction with enzymatic targets?

- Methodological Answer : Apply molecular docking (AutoDock Vina) to simulate binding affinities with target proteins (e.g., COX-2). Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values). Compare docking scores with mutational analysis of active-site residues .

Q. What statistical approaches are optimal for analyzing clustered data in this compound’s dose-dependent cytotoxicity assays?

- Methodological Answer : Use mixed-effects models to account for intra-experiment correlation. For non-linear responses, apply Hill slope equations or four-parameter logistic regression. Report IC₅₀ values with 95% confidence intervals and use ANOVA for cross-group comparisons .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic this compound samples?

- Methodological Answer : Implement QC protocols: (1) quantify purity via HPLC-UV (≥98%), (2) assess residual solvents (GC-MS), and (3) standardize lyophilization conditions. For bioassays, include internal controls (e.g., reference inhibitors) and pre-test solubility in assay buffers .

Q. What criteria should guide the selection of positive/negative controls in this compound’s antioxidant assays?

- Methodological Answer : Use ascorbic acid (water-soluble) and α-tocopherol (lipid-soluble) as positive controls. Include vehicle-only (e.g., DMSO) and radical scavengers (e.g., TEMPOL) as negative controls. Normalize results to control baselines to exclude solvent interference .

Literature & Experimental Design

Q. How can systematic reviews address gaps in this compound’s mechanistic studies?

- Methodological Answer : Follow PRISMA guidelines to identify studies via PubMed/Scopus using keywords: “this compound” + “mechanism” + “pathway.” Extract data into a standardized table (Table 1) and assess bias via ROBINS-I tool. Synthesize findings using narrative or meta-analysis .

Table 1 : Data Extraction Template for Mechanistic Studies

| Study ID | Model System | Target Pathway | Key Finding | Bias Risk |

|---|---|---|---|---|

| Smith et al., 2022 | RAW 264.7 macrophages | NF-κB inhibition | 50% suppression at 10 μM | Moderate |

Q. What ethical considerations apply to this compound research involving animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines: justify sample size (power analysis), minimize suffering via anesthesia protocols, and obtain IACUC approval. Report mortality rates and exclude outliers with predefined criteria .

Method Optimization

Q. How can researchers optimize reaction conditions for this compound derivatization?

Q. What validation steps are critical for this compound quantification in plant extracts?

- Methodological Answer : Validate HPLC methods per ICH guidelines: linearity (R² ≥0.995), LOD/LOQ (S/N ≥3/10), precision (%RSD <2%), and recovery (spiked samples, 95–105%). Test matrix effects by comparing calibration curves in solvent vs. extract .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.